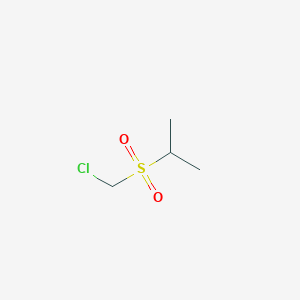
2-Chloromethanesulfonylpropane
Übersicht
Beschreibung
2-Chloromethanesulfonylpropane is a useful research compound. Its molecular formula is C4H9ClO2S and its molecular weight is 156.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Chloromethanesulfonylpropane, with a CAS number of 795307-01-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, particularly in human breast cancer cells.
- Antiparasitic Properties : The compound has shown moderate activity against Plasmodium falciparum, the causative agent of malaria.
- Enzyme Inhibition : It has been explored for its ability to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Research Findings
Several studies have documented the biological activity of this compound:
Antitumor Efficacy
A study evaluated the effects of various substituted piperazine compounds on human breast cancer cells. The results indicated that this compound demonstrated significant inhibition of cell viability, comparable to established PARP inhibitors like Olaparib.
Antiparasitic Activity
Research focused on the synthesis of pyrimidine derivatives highlighted that modifications in the structure could enhance potency against malaria parasites. The incorporation of specific functional groups was found to improve both solubility and metabolic stability while maintaining activity.
Enzyme Inhibition
The compound has been shown to inhibit protein kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in certain cancer cell lines.
Summary of Biological Activities
| Activity Type | Target | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antitumor | Human breast cancer cells | IC50 = 18 μM | |
| Antiparasitic | Plasmodium falciparum | EC50 = 0.038 μM | |
| Enzyme Inhibition | PARP1 | IC50 = 57.3 μM |
Target of Action
The primary mechanism involves the inhibition of PKB, affecting the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This pathway is crucial for cell growth and survival.
Biochemical Pathways
The compound modulates various biochemical pathways, influencing cellular metabolism and gene expression. The interaction with PKB prevents its phosphorylation and activation, disrupting downstream signaling critical for cell survival.
Pharmacokinetics
Similar compounds have been found to undergo rapid metabolism in vivo, leading to low oral bioavailability and rapid clearance from the body.
Case Study 1: Antitumor Efficacy
In a study evaluating substituted piperazine compounds for their effects on human breast cancer cells, this compound showed significant inhibition comparable to established treatments. This suggests potential therapeutic applications in oncology.
Case Study 2: Antiparasitic Activity
Research into pyrimidine derivatives indicated that structural modifications could enhance the efficacy against malaria parasites. The findings underscore the importance of chemical structure in determining biological activity.
Eigenschaften
IUPAC Name |
2-(chloromethylsulfonyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S/c1-4(2)8(6,7)3-5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABSMKHOJSRIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















